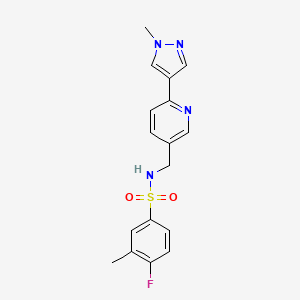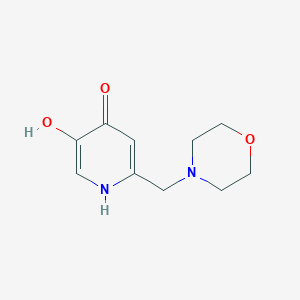
5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone, also known as MMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent chelator of iron and other metals, which makes it useful in treating conditions associated with metal overload, such as hemochromatosis and thalassemia. Additionally, MMP has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in treating a range of other conditions.
Wirkmechanismus
The mechanism of action of 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone is not fully understood, but it is believed to involve its ability to chelate iron and other metals. By binding to these metals, 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone can reduce their availability and prevent them from contributing to oxidative stress and inflammation. Additionally, 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone may have direct antioxidant and anti-inflammatory effects, which could further contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone can reduce iron overload and improve iron metabolism in animal models of hemochromatosis and thalassemia. Additionally, 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone has been shown to have antioxidant and anti-inflammatory effects, which may make it useful in treating a range of other conditions. For example, studies have shown that 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone can reduce oxidative stress and inflammation in animal models of neurodegenerative diseases and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone in lab experiments is its ability to chelate iron and other metals, which can be useful in studying the role of these metals in various biological processes. Additionally, 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone has been shown to have antioxidant and anti-inflammatory effects, which could be useful in studying the mechanisms of these processes. However, one limitation of using 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone is its potential toxicity at high doses, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone. One area of focus could be on its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone has antioxidant and anti-inflammatory effects, which could be useful in reducing the oxidative stress and inflammation that contribute to these conditions. Additionally, 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone could be studied for its potential use in treating cardiovascular disease, cancer, and other conditions associated with oxidative stress and inflammation. Finally, further research could be done to better understand the mechanisms of action of 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone and its potential interactions with other compounds.
Synthesemethoden
The synthesis of 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone typically involves the reaction of 2-morpholinomethyl-4(1H)-pyridinone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone has been extensively studied for its potential therapeutic applications. One area of research has focused on its use as a chelator of iron and other metals. Studies have shown that 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone is effective in reducing iron overload in animal models of hemochromatosis and thalassemia. Additionally, 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in treating a range of other conditions, including neurodegenerative diseases, cardiovascular disease, and cancer.
Eigenschaften
IUPAC Name |
5-hydroxy-2-(morpholin-4-ylmethyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-9-5-8(11-6-10(9)14)7-12-1-3-15-4-2-12/h5-6,14H,1-4,7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQFRTLQQCHDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)C(=CN2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

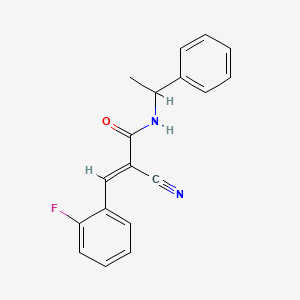
![2-({[1,1'-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2909749.png)


![4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2909754.png)
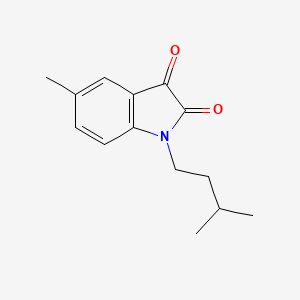
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine](/img/structure/B2909758.png)
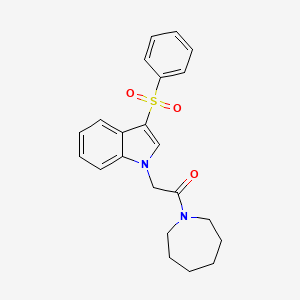
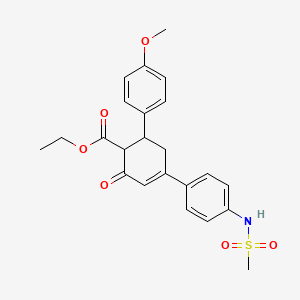
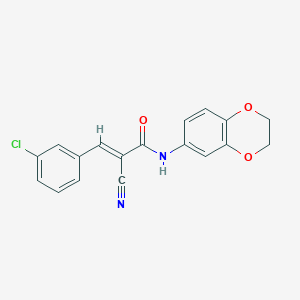
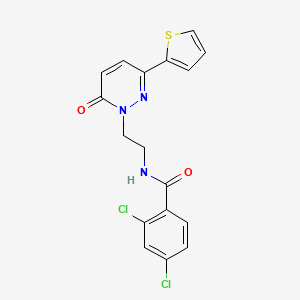
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2909765.png)

